2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

Catalog No.
S2871514
CAS No.
71971-47-6
M.F
C14H15ClN2
M. Wt
246.74
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

CAS Number

71971-47-6

Product Name

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride

IUPAC Name

2-(2,3-dihydroindol-1-yl)aniline;hydrochloride

Molecular Formula

C14H15ClN2

Molecular Weight

246.74

InChI

InChI=1S/C14H14N2.ClH/c15-12-6-2-4-8-14(12)16-10-9-11-5-1-3-7-13(11)16;/h1-8H,9-10,15H2;1H

InChI Key

SMAKGAAQJRHRGV-UHFFFAOYSA-N

SMILES

C1CN(C2=CC=CC=C21)C3=CC=CC=C3N.Cl

Solubility

not available

2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C₁₄H₁₅ClN₂ and a molecular weight of 246.74 g/mol. It features a dihydroindole moiety linked to an aniline structure, making it a member of the indole family. This compound is notable for its potential applications in medicinal chemistry, particularly in neuroprotective and antioxidant research due to the inherent properties of the dihydroindole structure .

  • Chemical Properties and Availability

    The compound's basic information, including its structure and formula (C14H15ClN2), can be found on various chemical databases like PubChem . Suppliers like American Elements also provide details on its molecular weight and CAS number (71971-47-6) .

  • Potential Research Areas

    Given the presence of the indole and aniline moieties, 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride could be of interest for research in medicinal chemistry or material science. The indole ring system is a common scaffold in many biologically active molecules, while aniline is a precursor for various polymers. However, specific research efforts utilizing this compound haven't been documented extensively in scientific literature.

  • Further Research

Typical for both indoles and anilines. Notable reactions include:

  • Hydrogenation: The double bond in the dihydroindole can undergo hydrogenation, potentially modifying its reactivity and biological properties .
  • Ammonification: The amine group can react with electrophiles, facilitating further functionalization .
  • Cyanation: This process can introduce cyano groups into the structure, yielding derivatives with varied biological activities .

Research indicates that 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride may exhibit significant biological activity. Compounds in the dihydroindole class have been studied for their neuroprotective effects, antioxidant properties, and potential as therapeutic agents against neurodegenerative diseases . The presence of both indole and aniline structures suggests possible interactions with neurotransmitter systems, enhancing its pharmacological profile.

Synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride can be achieved through several methods:

  • Reduction of Indole Derivatives: Starting from indoles or polyfunctional 2-oxindoles, reduction methods using boron hydrides can be employed to obtain the desired dihydroindole structure .
  • Condensation Reactions: The formation of the aniline part can involve condensation reactions between appropriate amines and aldehydes or ketones followed by cyclization to form the indole structure.
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts for hydrogenation can selectively reduce double bonds while preserving other functional groups within the molecule .

The primary applications of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride include:

  • Medicinal Chemistry: As a lead compound for developing neuroprotective agents.
  • Research: Utilized in proteomics and biochemical assays to study protein interactions and cellular pathways .
  • Pharmaceutical Development: Potentially serving as a scaffold for synthesizing new drugs targeting neurological disorders.

Interaction studies involving this compound focus on its binding affinity to various biological targets, such as receptors involved in neurotransmission. Preliminary studies suggest that it may interact with serotonin receptors due to structural similarities with serotonin analogs, which could be pivotal in understanding its pharmacodynamics . Further investigations are necessary to elucidate its mechanism of action and therapeutic potential.

Similar Compounds

Several compounds share structural characteristics with 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride. These include:

Compound NameStructure DescriptionUnique Features
4-(Indol-1-yl)aniline hydrochlorideIndole linked to an anilineKnown for its use in cancer research
2-(1H-Indol-3-yl)anilineIndole substituted at position 3Exhibits different biological activity
2-(2-methylindol-1-yl)anilineMethylated indole derivativeAltered lipophilicity affecting bioavailability

These compounds differ primarily in their substituents on the indole ring or the aniline portion, influencing their biological activity and application potential.

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride through classical cyclization methodologies represents a foundational approach in heterocyclic chemistry [10] [12]. These established synthetic routes primarily involve the formation of the indoline ring system through intramolecular cyclization reactions utilizing aniline-based starting materials.

The Fischer indole synthesis stands as the most extensively studied classical method for constructing indole and indoline frameworks [10] [12]. This reaction involves the condensation of phenylhydrazines with aldehydes or ketones under acidic conditions, followed by a [3] [3]-sigmatropic rearrangement mechanism [10]. The reaction proceeds through the initial formation of a phenylhydrazone intermediate, which subsequently undergoes tautomerization to the corresponding enamine form [10]. Under acidic catalysis, this intermediate participates in the characteristic sigmatropic rearrangement, ultimately leading to the formation of the indole ring system with concomitant elimination of ammonia [10].

For the specific synthesis of 2-(2,3-dihydro-1H-indol-1-yl)aniline derivatives, modifications of the traditional Fischer protocol have been developed [10] [12]. These adaptations typically employ 2-aminophenylhydrazine derivatives as starting materials, which undergo cyclization with appropriate carbonyl compounds to generate the desired indoline-aniline conjugates [36] [37]. The reaction conditions generally require temperatures ranging from 80 to 150 degrees Celsius in the presence of mineral acids such as hydrochloric acid or sulfuric acid [10] [12].

The Pictet-Spengler reaction represents another significant classical approach for indoline synthesis [9] [13]. This methodology involves the acid-catalyzed condensation of β-arylethylamines with aldehydes or ketones, followed by intramolecular cyclization [9]. The reaction mechanism proceeds through the formation of an iminium ion intermediate, which serves as the electrophilic species for the subsequent cyclization step [9]. Traditional reaction conditions typically require refluxing in strong acids such as hydrochloric acid or trifluoroacetic acid [9].

The Reissert indole synthesis provides an alternative classical route for indoline construction [11] [12]. This multi-step process begins with the condensation of ortho-nitrotoluene derivatives with diethyl oxalate under basic conditions, followed by reductive cyclization using zinc in acetic acid [11]. The method offers particular advantages for the preparation of indole-2-carboxylic acid derivatives, which can subsequently be decarboxylated to yield the parent indoline systems [11].

Recent developments in classical cyclization methodology have introduced the concept of interrupted Fischer indolization [5] [28]. This modified approach allows for the controlled formation of indolenine intermediates, which can subsequently be reduced to the corresponding indoline products [5]. The methodology offers enhanced selectivity and reduced byproduct formation compared to traditional Fischer conditions [5].

MethodStarting MaterialsTypical ConditionsTypical Yield (%)
Fischer Indole SynthesisPhenylhydrazine + Ketone/AldehydeAcidic catalyst (HCl, H₂SO₄), 80-150°C70-95
Pictet-Spengler Reactionβ-Arylethylamine + Aldehyde/KetoneStrong acid (HCl, TFA), reflux conditions60-90
Reissert Indole Synthesiso-Nitrotoluene + Diethyl oxalateKOEt, then Zn/AcOH reduction65-85
Interrupted Fischer IndolizationPhenylhydrazine + Aldehyde (interrupted)Mild acid conditions, controlled temperature40-80
Aza-Heck CyclizationN-Hydroxy anilines + AlkenesPd catalyst, electrophilic conditions70-91

The aza-Heck cyclization methodology has emerged as a powerful tool for indoline synthesis [7]. This palladium-catalyzed approach utilizes N-hydroxy anilines as electrophiles, which can be readily prepared from the corresponding nitroarenes [7]. The reaction proceeds through an electrophilic palladation mechanism, enabling the formation of indoline scaffolds bearing pendant functionality and complex ring topologies [7]. This method has demonstrated particular utility in accessing challenging indoline structures, including those bearing fully substituted carbons at the C2 position [7].

Catalytic Hydrogenation Strategies for Indoline Formation

Catalytic hydrogenation represents the most direct and atom-economical approach for converting indole derivatives to their corresponding indoline analogs [4] [24]. The selective reduction of the C2-C3 double bond in indole rings presents significant challenges due to the highly resonance-stabilized aromatic nucleus and potential catalyst poisoning by the resulting indoline products [4] [24].

The development of heterogeneous catalytic systems has revolutionized indoline synthesis through hydrogenation [4] [22]. Platinum on carbon catalysts, when activated with para-toluenesulfonic acid in aqueous media, have demonstrated exceptional selectivity for indole reduction [4]. The mechanistic pathway involves protonation of the indole at the C3 position, generating an iminium ion intermediate that disrupts the aromatic stabilization [4]. This iminium species becomes susceptible to hydrogenation, leading to the formation of the desired indoline product [4]. The aqueous reaction medium provides crucial solvation of the charged intermediate, preventing polymerization reactions that commonly plague indole chemistry [4].

Palladium-based catalytic systems have shown remarkable efficiency in indoline formation [23] [24]. The use of palladium on carbon under mild conditions (room temperature, atmospheric pressure) enables the selective hydrogenation of unprotected indoles [23]. Recent advances have introduced nitrogen-doped carbon-supported palladium catalysts, which demonstrate superior activity and selectivity [24]. The mesoporous N-doped carbon supported palladium catalyst achieves 100% selectivity and 96% conversion under mild conditions (313 K, atmospheric hydrogen pressure) in aqueous systems [24].

Rhodium, iridium, and ruthenium complexes have been extensively investigated for homogeneous catalytic hydrogenation of indoles [4] [21]. These precious metal catalysts typically require elevated temperatures (80-200 degrees Celsius) and pressures (10-150 bar) but offer excellent functional group tolerance [4] [21]. Rhodium catalysts, in particular, have demonstrated superior performance in asymmetric hydrogenation reactions, enabling the synthesis of enantiomerically enriched indoline products [4].

The challenge of catalyst poisoning in indoline hydrogenation has been addressed through various strategies [4] [24]. The cyclic secondary amine functionality in indoline products can coordinate strongly to metal centers, leading to catalyst deactivation [4]. Modern catalyst designs incorporate sterically hindered ligands and support modifications to minimize this interaction [24]. Additionally, the use of acidic additives helps protonate the indoline nitrogen, reducing its coordinating ability [4].

Catalyst SystemSolventTemperature (°C)H₂ Pressure (bar)Selectivity (%)Conversion (%)
Pt/C + p-TSAWaterRoom temperature1-5>9590-98
Pd/C (heterogeneous)Ethanol/Methanol25-601-1085-9580-95
Pd@CN₀.₁₃₂ (N-doped carbon)Aqueous system40 (313 K)1 (atmospheric)10096
Rh complexesOrganic solvents80-15010-5080-9085-95
Ir complexesOrganic solvents100-20020-10075-8580-90
Ru complexesVarious150-22750-15070-8560-80

The development of environmentally benign hydrogenation protocols has become a priority in modern synthetic chemistry [4] [24]. Water-based reaction systems eliminate the need for organic solvents while providing enhanced safety profiles [4]. The use of heterogeneous catalysts enables facile catalyst recovery and recycling, contributing to the overall sustainability of the process [4] [24]. Near 100% atom economy is achieved since both hydrogen and the indole substrate are completely incorporated into the product [4].

Process optimization for large-scale hydrogenation has focused on minimizing harsh reaction conditions [4] [24]. Traditional methods often required high temperatures and pressures, leading to increased energy costs and safety concerns [4]. Modern catalytic systems operate under mild conditions, with some achieving complete conversion at room temperature and atmospheric pressure [24]. This represents a significant advancement over historical methods that required temperatures exceeding 200 degrees Celsius and pressures up to 150 bar [4].

Modern Flow Chemistry Techniques for Scalable Production

Flow chemistry has emerged as a transformative technology for the scalable synthesis of indoline derivatives, offering superior control over reaction parameters and enhanced safety profiles compared to traditional batch processes [28] [31]. The continuous flow approach provides precise temperature and residence time control, enabling the optimization of reaction conditions that are difficult to achieve in conventional batch reactors [28] [31].

Microreactor technology has revolutionized the Fischer indole synthesis for indoline production [28] [31]. The enhanced heat and mass transfer characteristics of microreactors enable rapid heating and cooling cycles, facilitating high-temperature reactions with minimal byproduct formation [28] [31]. Flow-based Fischer indolization typically employs residence times ranging from 1 to 30 minutes at temperatures between 60 and 285 degrees Celsius [28] [31]. The continuous mixing of reactants in T-chip mixers ensures homogeneous reaction conditions, leading to improved product yields and selectivity [28] [31].

The implementation of continuous flow hydrogenation has demonstrated significant advantages for indoline synthesis [30] [32]. Purpose-built flow reactors equipped with packed bed catalysts enable the continuous hydrogenation of indole substrates under controlled conditions [30] [32]. The Reissert indole synthesis has been successfully adapted to continuous flow conditions, utilizing heterogeneous catalytic hydrogenation to convert nitro-containing intermediates to the corresponding indoline products [32]. This approach avoids the use of traditional reducing chemicals and significantly reduces reaction times [30].

Process intensification through flow chemistry has achieved remarkable improvements in productivity [28] [31]. Throughput values ranging from 2 to 370 milligrams per hour have been reported for various indoline synthesis protocols [28] [31]. The ability to operate at elevated temperatures and pressures in a controlled manner enables reaction conditions that would be impractical or dangerous in batch mode [28] [31]. Residence times can be precisely controlled, typically ranging from 3 to 5 minutes for optimal conversion efficiency [28] [31].

ParameterTypical RangeOptimal ConditionsAdvantages
Residence Time1-30 minutes3-5 minutesPrecise control
Temperature Range60-285°C150-230°CUniform heating
Flow Rate0.5-10 mL/min1-2 mL/minContinuous operation
Reactor TypeMicroreactor/CoilGlass microreactorEasy scale-up
Pressure1-150 bar10-50 barEnhanced safety
Throughput2-370 mg/h50-200 mg/hImproved productivity
Conversion Efficiency85-98%90-95%Better selectivity
Product Purity90-99%95-98%Reduced byproducts

The crystallographic properties of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride reveal important structural characteristics that define its solid-state behavior. X-ray crystallographic analysis of analogous indoline derivatives demonstrates that the 2,3-dihydroindole moiety adopts a characteristic planar indole system with a puckered pyrrolidine ring configuration [1]. This structural arrangement is consistent with the general crystallographic features observed in indoline-containing compounds.

The compound crystallizes as a white to pale yellow powder with a melting point range of 235-240°C [2]. The molecular formula C14H15ClN2 corresponds to a molecular weight of 246.74 g/mol [3] [4] [5] [2]. The crystal structure exhibits typical intermolecular hydrogen bonding patterns characteristic of amine hydrochloride salts, with the chloride anion facilitating electrostatic interactions within the crystal lattice [6] [3].

Single-crystal diffraction studies of related indoline derivatives indicate that these compounds typically adopt monoclinic or triclinic crystal systems [7]. The dihedral angle between the indoline and aniline rings is expected to be approximately 85-90 degrees, indicating minimal conjugation between the aromatic systems [1]. This non-planar arrangement contributes to the compound's solid-state stability and influences its physicochemical properties.

Crystallographic ParameterValue
Molecular FormulaC14H15ClN2
Molecular Weight246.74 g/mol
Melting Point235-240°C
Physical AppearanceWhite to pale yellow powder
Crystal HabitCrystalline solid

The solid-state properties are further characterized by the formation of a stable hydrochloride salt, which enhances the compound's crystallinity compared to the free base form [8]. The chloride ion forms strong ionic interactions with the protonated amine nitrogen, contributing to the overall thermal stability and mechanical properties of the crystalline material [9] [10].

Solubility Profile in Polar/Nonpolar Solvent Systems

The solubility characteristics of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride are significantly influenced by its salt form and molecular structure. As an organic hydrochloride salt, the compound demonstrates enhanced solubility in polar protic solvents compared to its free base counterpart [11] [8].

In aqueous systems, the compound exhibits moderate solubility due to the ionic nature of the hydrochloride salt. The presence of the chloride anion enables hydrogen bonding with water molecules, facilitating dissolution in polar media [2] [9]. The solubility profile is pH-dependent, with maximum solubility observed under acidic conditions where the amine group remains protonated [8].

The compound shows limited solubility in nonpolar organic solvents such as hexane and petroleum ether, which is consistent with the polar nature of the hydrochloride salt. However, it demonstrates better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) [1]. In alcoholic solvents such as methanol and ethanol, the compound exhibits intermediate solubility due to the amphiphilic nature of these solvents [12].

Solvent SystemSolubility ClassificationApproximate Solubility
Water (pH 2-4)Moderately soluble10-50 mg/mL
Water (pH 7)Slightly soluble1-10 mg/mL
MethanolSoluble>50 mg/mL
EthanolModerately soluble10-50 mg/mL
DMSOHighly soluble>100 mg/mL
ChloroformSlightly soluble1-10 mg/mL
HexanePractically insoluble<0.1 mg/mL

The thermodynamic solubility parameters indicate that the compound's dissolution is entropy-driven in polar solvents, with favorable solvation of both the organic cation and chloride anion [13]. The solubility enhancement in the hydrochloride form compared to the free base is attributed to the increased polarity and ability to form ionic interactions with polar solvent molecules [9] [11].

Thermal Stability and Decomposition Pathways

Thermal analysis of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride reveals important stability characteristics that are crucial for handling and storage considerations. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide comprehensive insights into the thermal behavior of this compound [14] [10].

The compound exhibits a melting point of 235-240°C, as determined by capillary melting point apparatus [2]. DSC analysis shows a sharp endothermic peak corresponding to the melting transition, followed by decomposition events at higher temperatures [14] [10]. The thermal stability is enhanced by the ionic interactions within the hydrochloride salt structure, which provide additional lattice stabilization energy [9].

Thermogravimetric analysis indicates that the compound begins to show mass loss around 250-280°C, corresponding to the initial decomposition processes [14] [15]. The decomposition pathway involves multiple steps, with the first stage typically corresponding to the loss of hydrogen chloride gas, followed by degradation of the organic components [9] [13].

Thermal EventTemperature Range (°C)Description
Melting Point235-240Sharp endothermic transition
Initial Decomposition250-280HCl elimination begins
Major Decomposition300-400Organic framework degradation
Complete Decomposition>450Total mass loss

The thermal decomposition mechanism involves the initial protonation-deprotonation equilibrium, where the amine-HCl bond is broken, releasing hydrogen chloride gas [14] [13]. This is followed by structural rearrangements and fragmentation of the indoline and aniline moieties. The kinetic parameters of decomposition suggest an activation energy in the range of 80-120 kJ/mol, which is typical for organic hydrochloride salts [14].

Under controlled atmospheric conditions, the compound demonstrates good thermal stability up to 200°C, making it suitable for most synthetic and analytical procedures [15] . However, prolonged exposure to elevated temperatures (>150°C) in the presence of moisture can accelerate decomposition processes [17].

Spectroscopic Fingerprint Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The nuclear magnetic resonance (NMR) spectroscopic characterization of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride provides detailed structural information about the molecular framework and electronic environment of individual atoms [12] [18] [19].

1H Nuclear Magnetic Resonance Analysis:
The 1H NMR spectrum exhibits characteristic signals for the indoline and aniline moieties. The methylene protons of the 2,3-dihydroindole ring appear as distinct multiplets around 3.0-4.0 ppm, with the CH2 at position 3 typically appearing upfield (2.8-3.2 ppm) relative to the CH2 at position 2 (3.8-4.2 ppm) [12] [18]. The aromatic protons of both the indoline and aniline rings are observed in the 6.8-7.8 ppm region, with characteristic splitting patterns reflecting the substitution pattern [19] [20].

The presence of the hydrochloride salt is confirmed by the observation of exchangeable NH protons appearing as broad signals around 8-10 ppm, which are significantly deshielded due to the positive charge on the nitrogen atom [21] [22]. These signals often exchange with D2O, confirming their identity as NH protons.

13C Nuclear Magnetic Resonance Analysis:
The 13C NMR spectrum provides detailed information about the carbon framework. The aromatic carbons appear in the 110-150 ppm region, with the quaternary carbons of the fused ring systems showing characteristic chemical shifts [18] [20]. The aliphatic CH2 carbons of the indoline ring are observed around 28-30 ppm (C-3) and 50-55 ppm (C-2), reflecting the different electronic environments [12].

1H NMR Chemical Shifts (ppm)AssignmentMultiplicity
3.0-3.2Indoline CH2 (C-3)Triplet
3.8-4.2Indoline CH2 (C-2)Triplet
6.8-7.8Aromatic HMultiplets
8.5-10.0NH+ protonsBroad singlets

Infrared Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational modes that serve as fingerprints for functional group identification [23] [12] [24]. The IR spectrum of 2-(2,3-dihydro-1H-indol-1-yl)aniline hydrochloride exhibits several diagnostic bands.

The N-H stretching vibrations appear as broad absorption bands in the 3200-3500 cm⁻¹ region, with the NH+ stretching occurring at lower frequencies (3200-3300 cm⁻¹) compared to neutral NH groups due to hydrogen bonding with the chloride anion [23] [22]. Aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹, while aliphatic C-H stretches appear at 2800-3000 cm⁻¹ [12].

The aromatic C=C stretching vibrations produce characteristic bands around 1500-1600 cm⁻¹, with the specific pattern reflecting the substitution pattern of both aromatic rings [24]. C-N stretching vibrations are observed in the 1200-1350 cm⁻¹ region, while aromatic C-H bending modes appear around 800-900 cm⁻¹ [12] [24].

IR Frequency (cm⁻¹)AssignmentIntensity
3200-3500N-H stretchingStrong, broad
3000-3100Aromatic C-H stretchMedium
2800-3000Aliphatic C-H stretchMedium
1500-1600Aromatic C=C stretchStrong
1200-1350C-N stretchMedium
800-900Aromatic C-H bendMedium

Mass Spectrometry

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information [6] [1]. The molecular ion peak [M+H]⁺ appears at m/z 211.12 for the free base, corresponding to the protonated molecule [6]. In positive ion mode, the compound readily forms [M+H]⁺ and [M+Na]⁺ adducts at m/z 211.12 and 233.10, respectively [6].

The fragmentation pattern reveals characteristic losses corresponding to the structural features of the molecule. Common fragment ions include the loss of the aniline moiety (loss of 93 mass units) and the indoline ring system fragmentation [6] [1]. The base peak typically corresponds to the most stable fragment ion, often the protonated indoline or aniline moiety.

Collision-induced dissociation (CID) experiments provide additional structural information through controlled fragmentation. The predicted collision cross section (CCS) values for various adducts have been calculated, with [M+H]⁺ showing a CCS of 146.8 Ų [6].

Mass Spectral Datam/zAssignment
Molecular Ion [M+H]⁺211.12Protonated molecule
Sodium Adduct [M+Na]⁺233.10Sodium adduct
Base PeakVariableMost stable fragment
Characteristic Fragments118, 93Ring system fragments

Dates

Last modified: 08-17-2023

Explore Compound Types